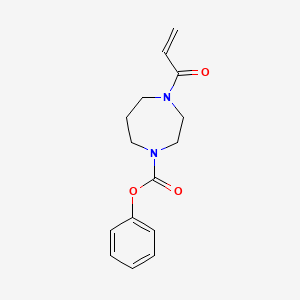

Phenyl 4-(prop-2-enoyl)-1,4-diazepane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenyl 4-(prop-2-enoyl)-1,4-diazepane-1-carboxylate is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered nitrogen-containing heterocycles that have significant biological and pharmaceutical importance

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-(prop-2-enoyl)-1,4-diazepane-1-carboxylate typically involves the reaction of tert-butyl 1,4-diazepane-1-carboxylate with butyryl chloride and an aromatic aldehyde. The reaction is carried out under controlled conditions and is characterized by the use of 1H NMR and LCMS spectral techniques for characterization . Another method involves the Claisen-Schmidt condensation reaction between aldehydes and ketones using basic or acidic catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solvent-free conditions and mild reaction environments can be employed to minimize environmental impact and improve efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Phenyl 4-(prop-2-enoyl)-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted diazepanes, which can have different biological and pharmacological properties depending on the nature of the substituents .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to Phenyl 4-(prop-2-enoyl)-1,4-diazepane-1-carboxylate exhibit significant anticancer properties. For instance, modifications of diazepane derivatives have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival, such as the PI3K/Akt pathway, which is crucial in cancer biology .

Neuropharmacology

The compound has potential applications in neuropharmacology. Diazepane derivatives are known to interact with neurotransmitter systems, particularly GABAergic and serotonergic pathways. Preliminary studies suggest that these compounds may possess anxiolytic and antidepressant effects, making them candidates for treating mood disorders .

Synthesis of Bioactive Compounds

This compound can serve as a versatile precursor in the synthesis of various biologically active molecules. Its structure allows for further functionalization through nucleophilic substitutions and cyclization reactions. This property is particularly valuable in drug development, where structural diversity is essential for enhancing biological activity and selectivity .

Table: Summary of Research Findings on this compound

Mechanistic Insights

The mechanisms through which this compound exerts its effects are primarily centered around its ability to modulate enzyme activity and receptor interactions:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as kinases and proteases.

- Receptor Modulation : The compound may act as an allosteric modulator at certain receptors, influencing neurotransmitter release and neuronal excitability.

Mécanisme D'action

The mechanism of action of Phenyl 4-(prop-2-enoyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(prop-2-en-1-yl)-1,4-diazepane: This compound is similar in structure but lacks the phenyl and prop-2-enoyl groups.

Methyl {4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl}carbamate: This compound has a similar core structure but different substituents.

Uniqueness

Phenyl 4-(prop-2-enoyl)-1,4-diazepane-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

Phenyl 4-(prop-2-enoyl)-1,4-diazepane-1-carboxylate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of diazepanes, characterized by a seven-membered ring containing two nitrogen atoms. The presence of the phenyl group and the prop-2-enoyl moiety contributes to its biological activity.

- Molecular Formula : C13H15N2O2

- Molecular Weight : 233.27 g/mol

- CAS Number : Not specified in the sources.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Enzyme Inhibition : Diazepane derivatives have been reported as inhibitors of certain enzymes, such as Factor Xa, which plays a crucial role in the coagulation cascade. For instance, a related compound demonstrated an IC50 value of 6.8 nM against Factor Xa, indicating potent anticoagulant activity .

- Receptor Modulation : Some diazepane derivatives act as modulators of chemokine receptors, which are important in inflammatory responses and immune system regulation . This suggests potential applications in treating inflammatory diseases.

- Antitumor Activity : Compounds with similar structures have shown promise in cancer treatment by targeting proliferating cells. Research indicates that certain diazepane derivatives can inhibit tumor growth through specific biochemical pathways .

Table 1: Summary of Biological Activities

Case Studies

- Anticoagulant Potential : A study focused on the synthesis and biological evaluation of 1,4-diazepane derivatives found that specific modifications could enhance their inhibitory effect on Factor Xa, making them suitable candidates for anticoagulant therapy .

- Anti-inflammatory Effects : Another investigation into diazepane derivatives revealed their ability to modulate chemokine receptors, leading to reduced inflammation in animal models. This highlights their potential use in treating chronic inflammatory conditions .

- Cancer Research : Research involving diazepane compounds has shown their effectiveness in inhibiting cancer cell proliferation. These studies suggest that further exploration could lead to new cancer therapies targeting specific signaling pathways involved in tumor growth .

Propriétés

IUPAC Name |

phenyl 4-prop-2-enoyl-1,4-diazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-2-14(18)16-9-6-10-17(12-11-16)15(19)20-13-7-4-3-5-8-13/h2-5,7-8H,1,6,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEBIOTXVQGWMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCN(CC1)C(=O)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.